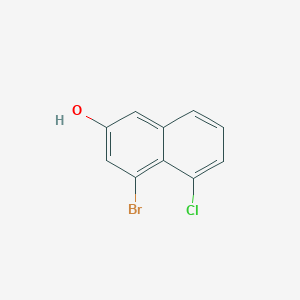

4-Bromo-5-chloronaphthalen-2-ol

Description

4-Bromo-5-chloronaphthalen-2-ol (CAS: 2454397-73-8) is a halogenated naphthalenol derivative with the molecular formula C₁₀H₆BrClO (molecular weight: 257.5 g/mol). It is widely utilized as a synthetic intermediate in organic chemistry, particularly in reactions involving nucleophilic substitutions or protection of the hydroxyl group .

Properties

IUPAC Name |

4-bromo-5-chloronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClO/c11-8-5-7(13)4-6-2-1-3-9(12)10(6)8/h1-5,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUFRSRWLZNLOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2C(=C1)Cl)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloronaphthalen-2-ol typically involves the bromination and chlorination of naphthalen-2-ol. One common method includes the following steps:

Bromination: Naphthalen-2-ol is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.

Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 5-position.

These reactions are usually carried out under controlled conditions to ensure the selective substitution of the desired positions on the naphthalene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination and Chlorination: Large quantities of naphthalen-2-ol are brominated and chlorinated using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloronaphthalen-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

Substitution: Products include various substituted naphthalen-2-ol derivatives.

Oxidation: Products include naphthoquinones and other oxidized compounds.

Reduction: Products include dehalogenated naphthalen-2-ol and fully reduced naphthalene derivatives.

Scientific Research Applications

4-Bromo-5-chloronaphthalen-2-ol is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of medicinal compounds.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloronaphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecule. The exact pathways and molecular targets vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural features and differences between 4-Bromo-5-chloronaphthalen-2-ol and analogous compounds:

Key Observations :

- Substituent Positioning: The positions of bromine and chlorine (4 and 5 on naphthalene) in the title compound differ from analogs like 2-Bromo-4-chloro-6-iminomethylphenol, where halogens occupy positions 2 and 4 on a phenol ring . This affects electronic distribution and steric hindrance.

- Functional Groups: The presence of a methoxy group in 4-Bromo-5-(chloromethyl)-2-methoxyphenol enhances electron-donating effects compared to the hydroxyl group in the title compound, altering reactivity in electrophilic substitutions.

Physical and Electronic Properties

- Molecular Weight and Solubility: The title compound (257.5 g/mol) is smaller than 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol (361.64 g/mol) , likely increasing its solubility in non-polar solvents.

- Electronic Effects : The electron-withdrawing halogens (Br, Cl) in this compound deactivate the aromatic ring, directing electrophilic attacks to less hindered positions. This contrasts with methoxy-containing analogs, where electron-donating groups activate the ring .

Biological Activity

4-Bromo-5-chloronaphthalen-2-ol (CAS Number: 2454397-73-8) is a halogenated naphthalenol compound that has garnered interest in various fields, including pharmaceuticals and materials chemistry. Its unique structure allows it to function as a versatile intermediate in organic synthesis, particularly in the development of compounds with specific electronic and optical properties. This article focuses on the biological activities associated with this compound, highlighting its potential therapeutic applications and mechanisms of action.

- Molecular Formula : CHBrClO

- IUPAC Name : this compound

- Purity : ≥95%

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antioxidant and neuroprotective agent.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders. In vitro studies have demonstrated that halogenated naphthalenols can scavenge free radicals and reduce oxidative damage in cellular models.

Table 1: Antioxidant Activity of Related Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Free radical scavenging |

| 3-Hydroxyflavone | 10 | Inhibition of lipid peroxidation |

| Trolox | 5 | Chain-breaking antioxidant |

Neuroprotective Effects

In neuroprotective assays using human neuronal cell lines (e.g., SH-SY5Y), compounds structurally related to this compound have shown promising results in protecting against oxidative stress-induced cell death. Specifically, these compounds can modulate intracellular calcium levels and inhibit apoptotic pathways.

Case Study: Neuroprotection in SH-SY5Y Cells

A study evaluated the neuroprotective effects of several halogenated naphthalenols against hydrogen peroxide-induced cytotoxicity. The results indicated that at concentrations of 10 µM, the compounds exhibited up to 39% protection against cell death.

Table 2: Neuroprotective Effects Against Oxidative Stress

| Compound | Concentration (µM) | % Cell Viability |

|---|---|---|

| This compound | 10 | 39 |

| Control (No Treatment) | - | 100 |

| Hydrogen Peroxide | - | 20 |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Calcium Channel Modulation : Similar compounds have been shown to block calcium influx, which is critical in preventing excitotoxicity associated with neurodegeneration.

- Inhibition of Apoptotic Pathways : By modulating signaling pathways related to apoptosis, these compounds can prevent neuronal cell death.

- Free Radical Scavenging : The presence of halogens enhances the electron-donating ability of the molecule, allowing it to effectively neutralize free radicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.